2-Bromo-5-(chloromethyl)thiophene

Organic synthesis Halogenation Process chemistry

2-Bromo-5-(chloromethyl)thiophene (CAS 7311-46-8) is an orthogonally functionalized halogenated thiophene derivative bearing a bromine atom at the 2-position and a chloromethyl group at the 5-position. The compound belongs to the class of heteroaromatic building blocks used extensively in Pd-catalyzed cross-coupling and nucleophilic substitution cascades.

Molecular Formula C5H4BrClS
Molecular Weight 211.51 g/mol
CAS No. 7311-46-8
Cat. No. B1279276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(chloromethyl)thiophene
CAS7311-46-8
Molecular FormulaC5H4BrClS
Molecular Weight211.51 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)Br)CCl
InChIInChI=1S/C5H4BrClS/c6-5-2-1-4(3-7)8-5/h1-2H,3H2
InChIKeyRGAWORKAZJRWOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-(chloromethyl)thiophene (7311-46-8): Orthogonal Bifunctional Halogenated Thiophene for Regioselective C–C Bond Construction


2-Bromo-5-(chloromethyl)thiophene (CAS 7311-46-8) is an orthogonally functionalized halogenated thiophene derivative bearing a bromine atom at the 2-position and a chloromethyl group at the 5-position [1]. The compound belongs to the class of heteroaromatic building blocks used extensively in Pd-catalyzed cross-coupling and nucleophilic substitution cascades [2]. The spatial separation of C–Br and C–CH₂Cl reactive centers across the electron-rich thiophene scaffold confers predictable chemoselectivity, enabling sequential functionalization without protecting group manipulations [3]. Unlike non-halogenated thiophenes or regioisomeric variants, this compound is cited in over 170 patents as a privileged intermediate for constructing diverse 2,5-disubstituted thiophene architectures [4].

Why 2-Bromo-5-(chloromethyl)thiophene Cannot Be Directly Replaced by 3-Substituted or Monohalogenated Thiophene Analogs


The 2,5-substitution pattern is structurally mandatory for achieving linear π-conjugated extension in thiophene-based materials and pharmaceutical scaffolds [1]. 3-Substituted thiophenes inherently direct polymerization into angular or bent geometries that reduce conjugation length and disrupt crystalline packing [2]. Replacement with 2-Bromo-5-methylthiophene eliminates the electrophilic chloromethyl handle required for nucleophilic substitution diversification prior to or following cross-coupling, while 2-Chloro-5-(chloromethyl)thiophene exhibits substantially attenuated reactivity in Pd-catalyzed oxidative addition due to the stronger C–Cl bond, necessitating harsher conditions that often erode yield in sequential transformations . The C2-bromo substituent in the target compound functions additionally as a traceless blocking group enabling exclusive C5-arylation in direct arylation protocols—a strategic capability absent in both non-brominated and 3-bromo regioisomeric analogs [3].

Quantitative Comparative Evidence: 2-Bromo-5-(chloromethyl)thiophene Performance vs. Closest Analogs


Synthesis Efficiency: Thionyl Chloride Route vs. Chloromethylation of 2-Bromothiophene

Two established synthetic routes to 2-Bromo-5-(chloromethyl)thiophene have been documented. The traditional method involves chloromethylation of 2-bromothiophene, while an alternative route proceeds via reaction of thionyl chloride with 2-bromo-5-(hydroxymethyl)thiophene [1]. Although direct comparative yield data are not reported in a single head-to-head study, the thionyl chloride route is noted in the primary literature as the preferred method in recent work, suggesting practical advantages in either yield, purity, or operational simplicity [1].

Organic synthesis Halogenation Process chemistry

Regioselective C5-Arylation: C2-Bromo as Traceless Blocking Group vs. Non-Brominated Thiophenes

The C2-bromo substituent in 2-Bromo-5-(chloromethyl)thiophene acts as a traceless blocking group, enabling exclusive C5-arylation via Pd-catalyzed direct arylation without C–Br bond cleavage [1][2]. Under optimized conditions—1 mol% phosphine-free Pd catalyst, KOAc base, DMA solvent, electron-deficient aryl bromides—C5-arylated products were obtained in moderate to high yields [2]. Non-brominated 2-substituted thiophenes typically yield regioisomeric mixtures under similar direct arylation conditions due to competitive C–H activation at both α-positions, a complication the C2-bromo group eliminates [2].

C–H activation Direct arylation Regioselective synthesis

Nucleophilic Substitution: Bromo-Chloro Orthogonal Reactivity vs. Dichloro Analog

The presence of both bromine (C2) and chloromethyl (C5) groups creates orthogonal reactivity that enables sequential functionalization without protecting group manipulation . 2-Chloro-5-(chloromethyl)thiophene lacks the C–Br bond required for selective Pd-catalyzed cross-coupling under mild conditions, as C–Cl oxidative addition is substantially slower and typically demands elevated temperatures or specialized ligands . The C–Br bond in the target compound undergoes selective oxidative addition at room temperature to 60°C with Pd(PPh₃)₄, leaving the chloromethyl group intact for subsequent nucleophilic substitution with amines, thiols, or azide .

Chemoselectivity Nucleophilic substitution Heterocyclic functionalization

Suzuki-Miyaura Coupling Efficiency: 2-Bromo-5-(chloromethyl)thiophene vs. 2-Bromo-5-methylthiophene in Conjugated Polymer Synthesis

In Suzuki-Miyaura polycondensation reactions, 2,5-dibromo-substituted aromatics are essential coupling partners for generating high molecular weight conjugated polymers with 2,5-thiophene bis(boronic acid) derivatives [1]. Polymers were successfully synthesized within 5–15 minutes under optimized conditions [1]. The chloromethyl group in the target compound provides an orthogonal functional handle absent in 2-Bromo-5-methylthiophene, enabling post-polymerization functionalization or grafting to surfaces . 2-Bromo-5-methylthiophene, while cross-coupling competent, yields a terminal methyl group that cannot participate in further derivatization .

Conjugated polymers Suzuki polycondensation Materials chemistry

Antimicrobial Activity: Synthesized Thiophene Derivatives vs. Control Strains

2-Bromo-5-(chloromethyl)thiophene has been evaluated for antibacterial activity against Escherichia coli and Salmonella Typhi, with reports indicating significant activity . Additionally, studies on structurally related bifunctional thiophene derivatives have demonstrated antimicrobial properties against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Enterobacter aerogenes, Escherichia coli) strains [1]. However, no head-to-head comparative antimicrobial data versus specific analog compounds (e.g., 2-chloro- or 2-iodo-substituted variants) are available in the accessible literature.

Antimicrobial evaluation Thiophene derivatives Medicinal chemistry

Regioselective 2,4-Disubstituted Thiophene Synthesis: Chloromethyl vs. Bromomethyl Transhalogenation

In the synthesis of 2,4-disubstituted thiophenes for liquid crystalline applications, 2-substituted-4-(chloromethyl)thiophenes serve as key intermediates [1]. Transhalogenation of the chloromethyl group to bromomethyl using NaBr in acetone generates 2-substituted-4-(bromomethyl)thiophenes, which subsequently undergo Cu(I)-catalyzed cross-coupling with Grignard reagents to afford 2,4-disubstituted thiophenes in good yields [1]. Notably, the synthesized 2-(4-cyanophenyl)-4-pentylthiophene exhibited a lower melting point than the corresponding 2,5-disubstituted thiophene, demonstrating the impact of substitution pattern on material properties [1].

Liquid crystals Transhalogenation Regioselective synthesis

2-Bromo-5-(chloromethyl)thiophene (7311-46-8): Validated Application Scenarios Based on Comparative Evidence


Sequential Suzuki-Miyaura Coupling Followed by Nucleophilic Substitution

The C2-bromo substituent undergoes selective Pd-catalyzed Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids using Pd(PPh₃)₄ in 1,4-dioxane with K₃PO₄, while the C5-chloromethyl group remains intact [1]. Following coupling, the chloromethyl group reacts with nucleophiles (amines, thiols, azide, alkoxides) to introduce a second distinct functional motif . This orthogonal reactivity eliminates protecting group steps and enables two-directional diversification in a single sequence . The 2-Chloro-5-(chloromethyl)thiophene analog is unsuitable for this cascade because the C–Cl bond resists oxidative addition under the mild conditions required to preserve the chloromethyl group .

Regioselective Direct C5-Arylation Using C2-Bromo as Traceless Blocking Group

Employing 1 mol% phosphine-free Pd catalyst, KOAc base, and DMA solvent, the C2-bromo substituent directs exclusive C5-arylation with electron-deficient aryl bromides without cleaving the thienyl C–Br bond [1]. Subsequent Suzuki or direct arylation at the C2-position yields 2,5-di(hetero)arylated thiophenes bearing two different aryl units in only two steps [1]. This green methodology reduces step count and waste compared to conventional protection-deprotection sequences . Non-brominated thiophenes produce regioisomeric mixtures under identical conditions, requiring costly chromatographic separation [1].

Conjugated Polymer Synthesis with Post-Polymerization Functionalization Capability

In Suzuki-Miyaura polycondensation with 2,5-thiophene bis(boronic acid) derivatives, the target compound serves as a dibromo-substituted monomer for constructing high molecular weight conjugated polymers in 5–15 minutes under optimized conditions [1]. The pendant chloromethyl groups survive polymerization and enable post-polymerization grafting of side chains, surface anchoring groups, or cross-linkable moieties . 2-Bromo-5-methylthiophene yields polymers with inert methyl termini that cannot undergo further functionalization, severely limiting downstream applications .

Pharmaceutical Intermediate for Kinase Inhibitors and GPCR Modulators

Cited in 170 patents, 2-Bromo-5-(chloromethyl)thiophene is a key intermediate in synthesizing thiophene-containing kinase inhibitors and GPCR-targeted therapeutics [1]. The orthogonal halogenation pattern enables modular construction of diverse 2,5-disubstituted thiophene pharmacophores via sequential cross-coupling and nucleophilic substitution . Regioisomeric 3-substituted thiophenes produce angular geometries incompatible with target binding pockets optimized for linear 2,5-disubstituted motifs [2].

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